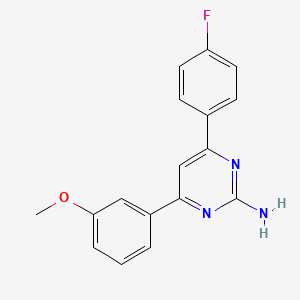

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Description

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorophenyl group at the 4-position and a methoxyphenyl group at the 6-position. Pyrimidine derivatives are widely investigated for their antimicrobial, antitumor, and radiosensitizing properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTHLPFHGDGBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of anti-cancer activity, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing:

- Fluorophenyl-containing derivatives (e.g., DP-1 in ) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing their conformations .

- The triazolyl analog (4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, ) forms a 2D supramolecular network via N–H⋯O and C–H⋯N interactions, critical for solid-state stability .

Spectroscopic Data:

Table 2: Spectral and Physical Properties

Biological Activity

Overview

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, featuring a fluorophenyl group and a methoxyphenyl group, suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14FN3O

- Molecular Weight : 271.29 g/mol

- CAS Number : 1354922-03-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various therapeutic effects. Notably, its potential anti-cancer activity may involve interference with cell signaling pathways, promoting apoptosis or cell cycle arrest in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- K562 (chronic myelogenous leukemia)

- AGS (gastric adenocarcinoma)

For instance, one study reported an IC50 value of approximately 53.02 µM against AGS cells, suggesting moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against certain bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties. For example, derivatives of similar pyrimidine structures have exhibited selective antibacterial activity against Enterococcus faecalis with MIC values as low as 16 µg/mL .

Comparative Analysis

The biological activity of this compound can be compared to other related pyrimidine derivatives. The presence of the fluorine atom enhances its stability and binding affinity, making it potentially more effective than analogs such as:

| Compound Name | Structural Variation | Anticancer Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | Chlorine instead of Fluorine | Moderate |

| 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | Bromine instead of Fluorine | Low |

| 4-(4-Methylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | Methyl instead of Fluorine | Low |

Case Studies and Research Findings

- Cytotoxicity Studies : A study on the cytotoxic effects of pyrimidine derivatives revealed that compounds with a -C=N- bond exhibited enhanced activity against cancer cell lines compared to their amine counterparts. This suggests that structural modifications can significantly influence biological efficacy .

- Antibacterial Activity : In another investigation focusing on antibacterial properties, derivatives similar to this compound were found to exhibit selective toxicity toward pathogenic bacteria while being non-toxic to normal human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.